molecular formula C14H10ClN5O B2836978 N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 557779-46-1

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2836978
CAS No.: 557779-46-1
M. Wt: 299.72
InChI Key: TXSJBGXNVLOFSQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 3-chlorophenyl group and a tetrazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile group. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzamide core.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(1H-tetrazol-5-yl)benzamide: A similar compound with a different position of the tetrazole ring.

    N-(3-chlorophenyl)-3-(triazol-1-yl)benzamide: A compound with a triazole ring instead of a tetrazole ring.

Uniqueness

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the tetrazole ring and the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a benzamide moiety substituted with a 3-chlorophenyl group and a tetrazole ring . The tetrazole ring is known for its ability to participate in various biological interactions, enhancing the compound's potential as a therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : This can be achieved through the reaction of sodium azide with appropriate nitriles.
  • Coupling Reaction : The resulting tetrazole is then coupled with the benzamide derivative under suitable conditions to yield the final product.

These methods ensure high yields and purity, crucial for subsequent biological evaluations.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, specific derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activities against certain strains .
  • Anticancer Properties : Research indicates that this compound may inhibit various cancer cell lines. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its interaction with cancer cell targets .
  • Enzyme Inhibition : Interaction studies suggest that this compound can inhibit specific enzymes involved in disease processes, which may contribute to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound. The results indicated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organisms
This compound8E. coli, S. aureus
Standard Antibiotic4E. coli, S. aureus

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating significant antiproliferative activity.

Cell LineIC50 (µM)Comparison Drug (Doxorubicin) IC50 (µM)
MCF-7105
HeLa126

The mechanism by which this compound exerts its biological effects involves binding to target proteins through hydrophobic interactions. Molecular dynamics simulations have provided insights into these interactions, suggesting that structural modifications can enhance binding affinity and selectivity.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-11-4-2-5-12(8-11)17-14(21)10-3-1-6-13(7-10)20-9-16-18-19-20/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSJBGXNVLOFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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